

# Spectroscopic and Structural Analysis of 2-Aryl-nicotinonitriles: A Technical Overview

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## Compound of Interest

Compound Name: **2-(4-Fluorophenyl)nicotinonitrile**

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## Introduction

This technical guide provides an overview of the spectroscopic and structural characterization of 2-aryl-nicotinonitriles, with a focus on providing reference data for compounds structurally related to **2-(4-Fluorophenyl)nicotinonitrile**. Direct experimental spectroscopic data for **2-(4-Fluorophenyl)nicotinonitrile** is not readily available in the public domain based on a comprehensive search of scientific literature and databases. However, by examining the data of analogous compounds, we can predict the expected spectral characteristics and provide a framework for the analysis of this and similar molecules. Nicotinonitrile derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.<sup>[1]</sup>

## Predicted Spectroscopic Characteristics of 2-(4-Fluorophenyl)nicotinonitrile

Based on its constituent functional groups—a pyridine ring, a nitrile group, and a 4-fluorophenyl substituent—the following spectral properties are anticipated for **2-(4-Fluorophenyl)nicotinonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the 4-fluorophenyl ring. The protons on the pyridine ring will

likely appear as multiplets in the aromatic region ( $\delta$  7.0-9.0 ppm). The protons on the 4-fluorophenyl ring will present as two doublets (or a more complex pattern due to fluorine coupling) in the aromatic region, characteristic of a para-substituted benzene ring.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The carbon of the nitrile group ( $\text{C}\equiv\text{N}$ ) is expected to appear in the range of  $\delta$  115-125 ppm. The carbons of the pyridine and 4-fluorophenyl rings will resonate in the aromatic region ( $\delta$  110-160 ppm). The carbon atom attached to the fluorine will show a characteristic large coupling constant ( $^1\text{J}_{\text{CF}}$ ).

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibration of the nitrile group ( $\text{C}\equiv\text{N}$ ), which typically appears as a sharp, medium-to-strong absorption band in the range of 2220-2260  $\text{cm}^{-1}$ . Aromatic C-H stretching vibrations are expected above 3000  $\text{cm}^{-1}$ , while C=C and C=N stretching vibrations of the aromatic rings will be observed in the 1400-1600  $\text{cm}^{-1}$  region. The C-F stretching vibration will likely be present in the fingerprint region, typically between 1000-1300  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of **2-(4-Fluorophenyl)nicotinonitrile** ( $\text{C}_{12}\text{H}_7\text{FN}_2$ ). Fragmentation patterns would likely involve the loss of the nitrile group and fragmentation of the pyridine and fluorophenyl rings.

## Spectroscopic Data of Analogous Compounds

To provide a practical reference, the following tables summarize the spectroscopic data for structurally similar nicotinonitrile derivatives.

### Table 1: $^1\text{H}$ NMR Data of Related Nicotinonitrile Derivatives

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm) and Coupling Constants (J, Hz)
5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-mercaptop-2-methylnicotinamide[2]	DMSO-d <sub>6</sub>	2.51 (s, 3H, CH <sub>3</sub> ), 3.76 (s, 3H, OCH <sub>3</sub> ), 3.85 (s, 3H, OCH <sub>3</sub> ), 7.13–8.32 (m, 7H, CH-Ar), 9.60 (bs, 1H, NH), 10.10 (bs, 1H, NH)
5-Cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihdropyridine-3-carboxamide[2]	DMSO-d <sub>6</sub>	2.43 (s, 3H, CH <sub>3</sub> ), 2.51 (s, 3H, CH <sub>3</sub> ), 6.95–7.89 (m, 8H, CH-Ar), 9.65 (bs, 1H, NH), 10.42 (bs, 1H, NH)

**Table 2:  $^{13}\text{C}$  NMR Data of a Related Nicotinonitrile Derivative**

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm)
5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-mercaptop-2-methylnicotinamide[2]	DMSO-d <sub>6</sub>	23.21, 56.03, 56.81, 113.11, 113.37, 113.56, 116.79, 120.36, 121.32, 121.82, 121.87, 143.12, 153.16, 153.46, 192.65

**Table 3: IR and Mass Spectrometry Data of Related Nicotinonitrile Derivatives**

Compound	IR (KBr, $\nu$ , $\text{cm}^{-1}$ )	Mass Spec (m/z)
5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-mercaptop-2-methylnicotinamide[2]	3454 (NH), 3252 (NH), 2229 (CN), 1644 (C=O)	423 [M <sup>+</sup> ]
5-Cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihdropyridine-3-carboxamide[2]	3448 (NH), 3221 (NH), 2222 (CN), 1650 (C=O)	377 [M <sup>+</sup> ]
5-Cyano-N-(4-fluorophenyl)-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-2-methyl-4-(p-tolyl)nicotinamide[2]	3446 (NH), 3336 (NH), 2225 (CN), 1661 (C=O), 1641 (C=O)	Not Provided

## Experimental Protocols

The following are general procedures for obtaining the spectroscopic data.

### NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-700 MHz for  $^1\text{H}$  NMR and 75-175 MHz for  $^{13}\text{C}$  NMR. The sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) with tetramethylsilane (TMS) used as an internal standard ( $\delta = 0.00$  ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

### IR Spectroscopy

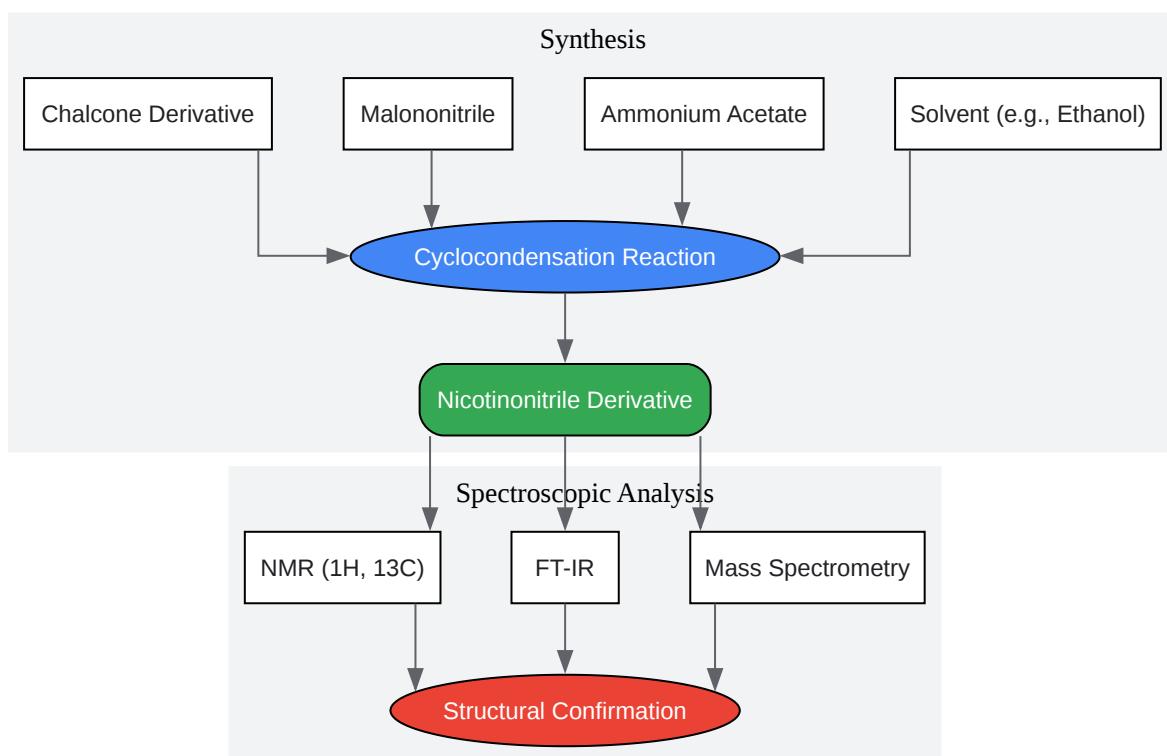
Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as potassium bromide (KBr) pellets. The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ , and the absorption frequencies are reported in reciprocal centimeters ( $\text{cm}^{-1}$ ).

### Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The instrument analyzes the mass-to-charge ratio ( $m/z$ ) of the resulting ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments.

## Synthesis and Analysis Workflow

The synthesis of nicotinonitrile derivatives often involves a multi-step process, which can be followed by spectroscopic analysis for structural confirmation.



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Caption: General workflow for the synthesis and spectroscopic characterization of nicotinonitrile derivatives.

## Conclusion

While specific experimental data for **2-(4-Fluorophenyl)nicotinonitrile** remains elusive in the reviewed literature, this guide provides a robust framework for its anticipated spectroscopic properties based on the analysis of analogous compounds. The provided data tables and general experimental protocols serve as a valuable resource for researchers working on the synthesis and characterization of novel nicotinonitrile derivatives. Further research is warranted to synthesize and fully characterize **2-(4-Fluorophenyl)nicotinonitrile** to confirm its predicted spectral features and explore its potential applications.

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## References

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